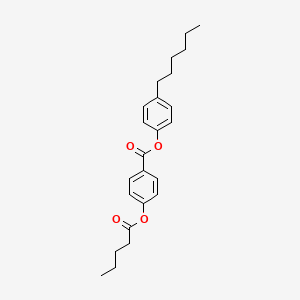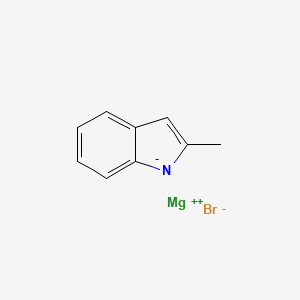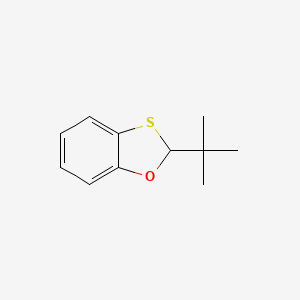
4-Hexylphenyl 4-(pentanoyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexylphenyl 4-(pentanoyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound consists of a hexylphenyl group attached to a benzoate moiety through a pentanoyloxy linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hexylphenol and 4-(pentanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexylphenyl 4-(pentanoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Hexylphenyl 4-(pentanoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of liquid crystalline materials and other complex organic molecules.
Biology: The compound can be utilized in the study of cell membrane interactions and lipid bilayer models.
Wirkmechanismus
The mechanism of action of 4-Hexylphenyl 4-(pentanoyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester linkage allows the compound to undergo hydrolysis, releasing active moieties that can interact with biological pathways. These interactions can modulate various cellular processes, including signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl benzoate
- Hexyl benzoate
- Pentyl benzoate
Uniqueness
4-Hexylphenyl 4-(pentanoyloxy)benzoate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of both hexyl and pentanoyloxy groups enhances its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in the development of liquid crystalline materials and advanced polymers.
Eigenschaften
CAS-Nummer |
52811-78-6 |
|---|---|
Molekularformel |
C24H30O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(4-hexylphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C24H30O4/c1-3-5-7-8-9-19-11-15-22(16-12-19)28-24(26)20-13-17-21(18-14-20)27-23(25)10-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI-Schlüssel |
SMFMLIBTMOXFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)

![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)

![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)


![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

germane](/img/structure/B14645752.png)
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)


